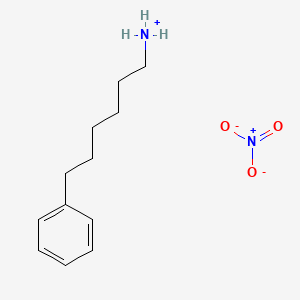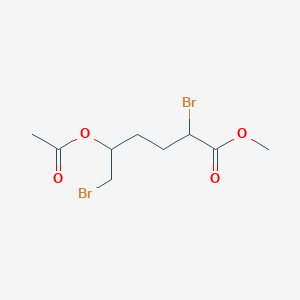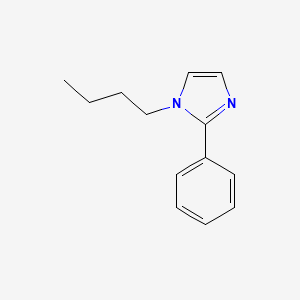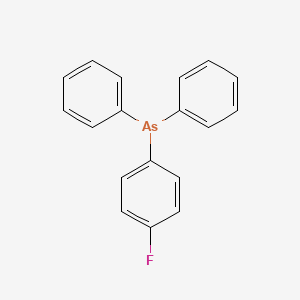
2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one is a chemical compound with the molecular formula C10H12Cl2O It is a cyclobutanone derivative characterized by the presence of two chlorine atoms and two cyclopropyl groups attached to the cyclobutanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one typically involves the reaction of cyclopropylcarbinol with phosgene in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chloroformate, which then undergoes cyclization to form the desired cyclobutanone derivative. The reaction conditions generally include maintaining a low temperature to control the reactivity of phosgene and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the compound may involve techniques such as distillation, recrystallization, or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various functionalized derivatives.
科学的研究の応用
2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,2-Dichloro-3-cyclopropylcyclobutan-1-one: A similar compound with one cyclopropyl group instead of two.
2,2-Dichloro-3,3-dipropylcyclobutan-1-one: A compound with propyl groups instead of cyclopropyl groups.
Uniqueness
2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
| 112641-89-1 | |
分子式 |
C10H12Cl2O |
分子量 |
219.10 g/mol |
IUPAC名 |
2,2-dichloro-3,3-dicyclopropylcyclobutan-1-one |
InChI |
InChI=1S/C10H12Cl2O/c11-10(12)8(13)5-9(10,6-1-2-6)7-3-4-7/h6-7H,1-5H2 |
InChIキー |
SNEDIYZBQNDBSC-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2(CC(=O)C2(Cl)Cl)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one](/img/structure/B14302650.png)


![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)
